molecular formula C19H18N6O3 B11497712 4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline CAS No. 956440-78-1

4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B11497712
CAS No.: 956440-78-1
M. Wt: 378.4 g/mol
InChI Key: DWJZCZLGRYMKKM-UHFFFAOYSA-N
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Description

4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex heterocyclic compound that features a quinoline core substituted with a pyrazole and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the oxadiazole moiety, and the final coupling with the quinoline core. Common reagents used in these steps include hydrazine derivatives, nitriles, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the quinoline or pyrazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of three distinct heterocyclic moieties, which can confer unique chemical and biological properties.

Properties

CAS No.

956440-78-1

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H18N6O3/c1-10-9-15(14-7-5-6-8-16(14)20-10)18-21-19(28-23-18)13(4)24-12(3)17(25(26)27)11(2)22-24/h5-9,13H,1-4H3

InChI Key

DWJZCZLGRYMKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C(C)N4C(=C(C(=N4)C)[N+](=O)[O-])C

Origin of Product

United States

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